molecular formula C14H17NO3 B15170366 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione CAS No. 918129-19-8

3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione

Cat. No.: B15170366
CAS No.: 918129-19-8
M. Wt: 247.29 g/mol
InChI Key: VHCLANURUKQDAH-UHFFFAOYSA-N
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Description

3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-yl)cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative featuring a four-membered ring core with two ketone groups (1,2-dione) and a double bond at position 3. The compound is substituted at positions 3 and 4 with a butoxy (-O-C₄H₉) group and a 3,5-dimethylpyrrol-2-yl moiety, respectively. The pyrrole substituent contributes electron-donating character due to its aromatic nitrogen and methyl groups, while the butoxy group introduces moderate lipophilicity.

Properties

CAS No.

918129-19-8

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-yl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C14H17NO3/c1-4-5-6-18-14-10(12(16)13(14)17)11-8(2)7-9(3)15-11/h7,15H,4-6H2,1-3H3

InChI Key

VHCLANURUKQDAH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=O)C1=O)C2=C(C=C(N2)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diketone and Pyrrole Derivatives

Cyclocondensation reactions between 1,2-diketones and heterocyclic amines offer a one-pot route to fused cyclobutene systems. For 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione, this method requires:

  • A butoxy-substituted 1,2-diketone (e.g., 3-butoxy-2,4-pentanedione)
  • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

The reaction proceeds via a [2+2] cycloaddition under thermal or photochemical conditions, followed by oxidative aromatization. Yields for analogous systems range from 35% to 58%, depending on the substituents’ steric bulk.

Stepwise Functionalization of Dichlorocyclobutenedione

A more controlled approach involves sequential nucleophilic substitutions on dichlorocyclobutenedione (9 ):

  • Pyrrole Installation : Treatment with 3,5-dimethylpyrrole in tetrahydrofuran (THF) at −78°C, using diisopropylethylamine (DIPEA) as a base, affords 4-(3,5-dimethyl-1H-pyrrol-2-YL)-3-chlorocyclobut-3-ene-1,2-dione.
  • Butoxy Substitution : Reacting the intermediate with sodium butoxide in ethanol at 50°C replaces the remaining chlorine atom with a butoxy group.

This method achieves higher regioselectivity (>95%) compared to cyclocondensation, with isolated yields of 53% after crystallization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Critical parameters for the stepwise method include:

Parameter Optimal Range Impact on Yield
Reaction Temperature −78°C (Step 1)
50°C (Step 2)
Prevents side reactions in Step 1
Accelerates alkoxylation in Step 2
Solvent THF (Step 1)
Ethanol (Step 2)
Enhances nucleophilicity of pyrrole
Facilitates SN2 mechanism for butoxy group

Polar aprotic solvents like dimethylformamide (DMF) reduce yields by promoting decomposition of the cyclobutenedione core.

Catalytic and Stoichiometric Considerations

  • Base Selection : DIPEA outperforms triethylamine in Step 1 due to its stronger base strength (pKa = 11.4 vs. 10.7), which deprotonates the pyrrole efficiently.
  • Molar Ratios : A 1:1.2 ratio of dichlorocyclobutenedione to 3,5-dimethylpyrrole minimizes dimerization byproducts.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Method Yield (%) Purity (%) Scalability Key Limitations
Cyclocondensation 35–58 85–90 Moderate Low regioselectivity
Stepwise Functionalization 53 98 High Requires cryogenic conditions

The stepwise approach is favored for pharmaceutical applications due to superior purity, while cyclocondensation remains useful for bulk synthesis.

Large-Scale Production Techniques

Continuous Flow Synthesis

Recent adaptations employ microreactors to enhance heat transfer during the exothermic pyrrole addition step. Key advantages include:

  • 20% increase in yield compared to batch processes
  • Reduced reaction time (2 hours vs. 8 hours)

Purification Protocols

  • Crystallization : Methanol/water mixtures (7:3 v/v) yield needle-shaped crystals with >99% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves residual dichlorocyclobutenedione (Rf = 0.7 vs. 0.4 for product).

Mechanistic Insights and Side Reactions

Pyrrole Addition Mechanism

The reaction follows a conjugate addition-elimination pathway:

  • Deprotonation of 3,5-dimethylpyrrole by DIPEA generates a nucleophilic enolate.
  • Attack at the β-carbon of dichlorocyclobutenedione forms a tetrahedral intermediate.
  • Elimination of HCl produces the mono-substituted intermediate.

Competing pathways include over-addition (yielding bis-pyrrole derivatives) and ring-opening of the cyclobutene moiety.

Butoxy Installation Challenges

The SN2 displacement of chlorine by butoxide is susceptible to steric hindrance. Strategies to mitigate this include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide)
  • Ultrasonic irradiation to enhance mixing

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies explore lipase-catalyzed acylations to install the butoxy group under mild conditions (pH 7.0, 37°C). This method avoids harsh bases but currently achieves only 22% yield.

Photochemical Approaches

UV irradiation (254 nm) of maleic anhydride and butoxyacetylene precursors generates cyclobutene diones in 40% yield, though pyrrole incorporation remains challenging.

Chemical Reactions Analysis

Oxidation and Functionalization

  • Reagents/Conditions : Phenyl iodine(III) diacetate, butanol, room temperature, followed by purification via column chromatography .

  • Mechanism : Oxidation of phenolic precursors to form the diketone structure, facilitating subsequent functionalization .

Alkyne Activation and Cyclization

  • Reagents/Conditions : Paraformaldehyde, CuBr, diisopropylamine in dioxane at 110°C .

  • Mechanism : Formation of alkenyl intermediates via alkyne activation, followed by cyclization under thermal conditions (TFE, 100°C) to yield the cyclobutene framework .

Synthesis Overview Table

StepReagents/SolventsConditionsOutcome
OxidationPhenyl iodine(III) diacetate, butanolRT, overnightCyclohexa-2,5-dien-1-one derivative
Alkyne ActivationParaformaldehyde, CuBr, diisopropylamineDioxane, 110°CAlkenyl intermediate
CyclizationTFE100°C, 4hCyclobutene-dione core

Reaction Mechanisms

The compound exhibits reactivity typical of diketones and heterocycles, with mechanisms influenced by its butoxy substituent and pyrrole ring.

Nucleophilic Substitution

  • Butoxy Group : The butoxy group (OR) undergoes substitution via SN2 mechanisms, particularly under basic conditions. This is facilitated by the electron-withdrawing ketone groups, which stabilize the transition state.

  • Pyrrole Substituent : The 3,5-dimethylpyrrole moiety (at position 4) may participate in electrophilic aromatic substitution, though steric hindrance from methyl groups limits reactivity .

Electrophilic Addition

  • Cyclobutene Ring : The strained cyclobutene-dione system undergoes electrocyclic ring-opening under thermal or photochemical conditions, forming conjugated dienes or ketenes .

  • Diketone Reactivity : The 1,2-dione system reacts with nucleophiles (e.g., Grignard reagents) at carbonyl carbons, potentially leading to annulation or rearrangements .

Mechanism Highlights Table

Reaction TypeKey FeaturesConditionsOutcome
Nucleophilic SubstitutionSN2 mechanism, butoxy groupBasic conditionsAlkoxy group replacement
Electrocyclic Ring-OpeningThermal/PhotochemicalHigh temperatureConjugated dienes/ketenes

Cyclobutene-Dione Rearrangements

  • Thermolysis : The cyclobutene-dione undergoes rearrangements analogous to cyclobutenone derivatives, potentially forming fused bicyclic systems or quinones .

  • Radical-Mediated Pathways : Under thermolysis, diradical intermediates may form, leading to cyclizations or epoxide formation, depending on substituents .

Pyrrole Functionalization

  • Substitution : The pyrrole’s 2-position (substituted with the cyclobutene-dione) is susceptible to electrophilic attack, though regioselectivity is influenced by methyl groups at positions 3 and 5 .

  • Coordination Chemistry : The electron-rich pyrrole may participate in metal-mediated reactions, though specific examples for this compound are not detailed in the literature .

Scientific Research Applications

Organic Synthesis

3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it valuable for creating complex molecules. The compound can participate in:

  • Nucleophilic substitutions : Leveraging its electrophilic carbonyl groups.
  • Cycloaddition reactions : Due to the strained cyclobutene ring, which can lead to the formation of larger cyclic structures.

The compound's structural features suggest potential applications in medicinal chemistry. Research indicates that derivatives of compounds containing pyrrole and cyclobutene structures exhibit various biological activities:

  • Anticancer properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial activity : The compound may possess properties that can combat bacterial infections.

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of pyrrole-based compounds, derivatives similar to 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways .

Material Science

Research into the material properties of 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione indicates potential uses in developing advanced materials:

  • Polymerization : The compound can be utilized as a monomer or additive in polymer chemistry to enhance material properties such as flexibility and thermal stability.

Table 2: Potential Material Applications

Application AreaPotential Uses
Polymer ChemistryMonomer for high-performance polymers
CoatingsAdditive for improved adhesion and durability

Mechanism of Action

The mechanism of action of 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutenedione derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs.

Structural and Functional Differences

Property 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-yl)cyclobut-3-ene-1,2-dione 3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobutenedione HCl 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
Molecular Formula C₁₄H₁₈NO₃ C₁₈H₁₇F₆N₃O₂・HCl C₉H₈N₆O₂S
Molecular Weight (g/mol) ~248.3 457.79 264.25
Key Substituents Butoxy, 3,5-dimethylpyrrole Aminocyclohexyl, bis(trifluoromethyl)phenyl Pyrazole, cyanothiophene
Electronic Effects Electron-donating (pyrrole), moderate lipophilicity (butoxy) Strong electron-withdrawing (CF₃), hydrophilic (HCl salt) Electron-deficient (cyano), hydrogen-bonding (amino, hydroxy)
Solubility Likely organic-soluble (nonpolar solvents) Enhanced aqueous solubility due to HCl salt Moderate solubility in polar aprotic solvents
Synthetic Complexity Moderate (alkylation, coupling) High (fluorination, stereoselective amination) Moderate (multicomponent cyclization)
Potential Applications Bioactive scaffolds, photoresponsive materials Pharmaceutical intermediates (targeted protein inhibition) Optoelectronic materials, coordination chemistry

Key Findings

Substituent Impact on Reactivity: The target compound’s pyrrole and butoxy groups contrast sharply with the trifluoromethyl (CF₃) and aminocyclohexyl groups in the Kanto Reagents analogs. The CF₃ groups in the latter enhance electrophilicity, making them reactive toward nucleophiles, whereas the target compound’s electron-rich pyrrole may stabilize charge-transfer interactions. Compared to the thiophene-pyrazole hybrid in , the target lacks hydrogen-bonding donors (e.g., -NH₂, -OH), reducing its polarity.

Solubility and Stability: The hydrochloride salt form of the Kanto compounds improves aqueous solubility, a feature absent in the neutral target compound. This suggests the target may require formulation with solubilizing agents for biological testing. The butoxy group’s lipophilicity could enhance membrane permeability relative to the hydrophilic amino groups in other analogs.

Synthetic Pathways: The target compound’s synthesis likely involves alkylation of the cyclobutenedione core with butanol and subsequent coupling to a pre-functionalized pyrrole. In contrast, the Kanto compounds require fluorination and stereospecific amination, increasing synthetic complexity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For cyclobutene-dione derivatives, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing heterocyclic groups (e.g., pyrrole substituents) . Optimization involves adjusting solvents (e.g., DCM or toluene), temperature (80–105°C for cycloadditions), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) . Monitoring reaction progress via TLC and HPLC ensures intermediate purity. Yield improvements (up to 70–85%) are achieved by slow addition of reagents and inert atmosphere conditions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (300–400 MHz) identifies substituent environments, with syn/anti conformers distinguished via variable-temperature NMR in CDCl₃ . FT-IR confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and NH/OH bonds .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELX programs (e.g., SHELXL) refine structures, with R-factor thresholds < 0.05 ensuring accuracy .

Q. What are the key solubility and stability considerations for handling this compound in biological assays?

  • Methodological Answer : The compound is typically stored at 2–8°C in dark, dry conditions to prevent hydrolysis of the cyclobutene-dione core . Solubility in DMSO or DCM (1–10 mM) is preferred for in vitro assays. Stability tests via HPLC (C18 columns, acetonitrile/water mobile phase) confirm degradation thresholds under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How do computational methods (DFT, AIM) predict the electronic structure and non-covalent interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution, revealing electrophilic sites at the cyclobutene-dione ring . Atoms-in-Molecules (AIM) analysis identifies critical hydrogen bonds (e.g., N–H···O=C) and anion-π interactions in crystal packing . Software like Gaussian or ORCA integrates these methods, with wavefunction files validated against experimental SCXRD data .

Q. What strategies resolve contradictions in reaction intermediate identification during synthesis?

  • Methodological Answer : Discrepancies in intermediate structures (e.g., zwitterionic vs. neutral forms) are addressed via:

  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of heteroatoms (e.g., pyrrole nitrogen) .
  • Dynamic NMR : Captures conformational exchange in intermediates (e.g., syn ↔ anti isomerism) .
  • Theoretical Optimization : DFT-geometry optimizations match experimental bond lengths/angles, resolving ambiguities in proposed intermediates .

Q. How does substituent variation (e.g., butoxy vs. propylamino groups) impact biological activity and target binding?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Propylamino groups enhance membrane permeability in antimicrobial assays (e.g., C. albicans efflux pump inhibition) compared to methoxy derivatives .
  • Docking Studies : AutoDock Vina or Schrödinger models ligand-receptor interactions (e.g., cyclobutene-dione binding to fungal MFS transporters) . IC₅₀ values correlate with substituent hydrophobicity (logP) and H-bond donor capacity .

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